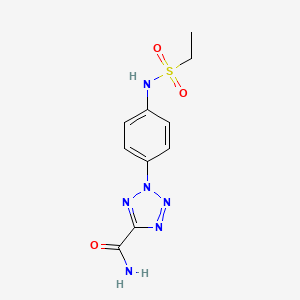
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TETAC, is a chemical compound that belongs to the class of tetrazoles. It has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. It has been reported to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. This compound has also been found to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls. In addition, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit high selectivity and potency against cancer cells, fungi, and bacteria. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. This compound may also exhibit cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of this compound, including its interaction with target enzymes and proteins. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the evaluation of this compound in animal models and clinical trials may provide insights into its safety and efficacy for human use.
Synthesemethoden
The synthesis of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-(ethylsulfonamido)phenylhydrazine with ethyl isocyanoacetate, followed by the addition of sodium azide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of fungi, such as Candida albicans and Aspergillus fumigatus, and bacteria, such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-[4-(ethylsulfonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S/c1-2-20(18,19)14-7-3-5-8(6-4-7)16-13-10(9(11)17)12-15-16/h3-6,14H,2H2,1H3,(H2,11,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSIJCKKHPNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)

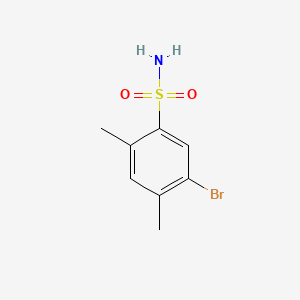
![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2901292.png)
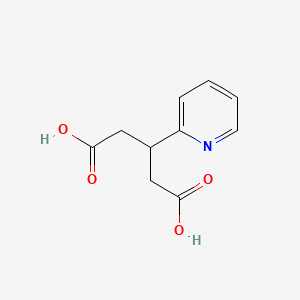
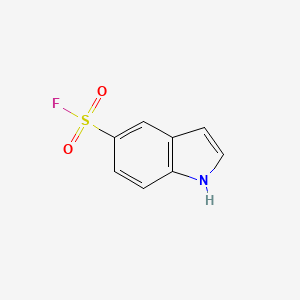
![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)
![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)
![N-(3,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2901306.png)
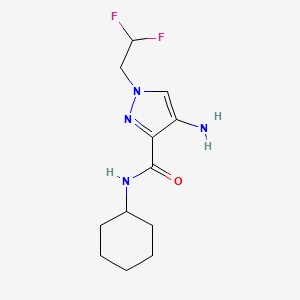

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2901312.png)